molecular formula C20H26FN3O6S B12175967 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid

Cat. No.: B12175967
M. Wt: 455.5 g/mol
InChI Key: GIOLNNNAAYUTBT-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine ring, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-[(4-Fluorophenyl)sulfonyl]piperazine.

    Acylation: The next step is the acylation of the piperazine derivative with 4-oxobutanoyl chloride to form 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl chloride.

    Formation of the Final Compound: The final step involves the reaction of the acylated piperazine derivative with piperidine-3-carboxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Shares the fluorophenyl and piperidine components but lacks the piperazine and oxobutanoyl groups.

    4-[(4-Fluorophenyl)sulfonyl]piperazine: Contains the fluorophenyl and piperazine components but lacks the piperidine and oxobutanoyl groups.

Uniqueness

1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid is unique due to its combination of piperidine, piperazine, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26FN3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H26FN3O6S/c21-16-3-5-17(6-4-16)31(29,30)24-12-10-22(11-13-24)18(25)7-8-19(26)23-9-1-2-15(14-23)20(27)28/h3-6,15H,1-2,7-14H2,(H,27,28)

InChI Key

GIOLNNNAAYUTBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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